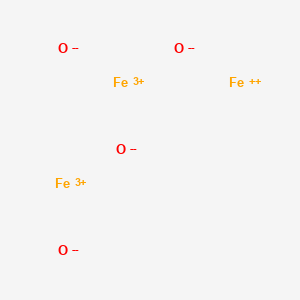

Iron(II,III) oxide

Overview

Description

Iron(II,III) oxide, commonly known as magnetite, is a mixed-valence iron oxide with the chemical formula Fe₃O₄. It naturally occurs as the mineral magnetite and adopts a cubic inverse spinel structure, where Fe²⁺ ions occupy tetrahedral sites, and Fe³⁺ ions reside in octahedral sites . This unique arrangement confers ferrimagnetic properties, making Fe₃O₄ highly responsive to magnetic fields . Magnetite is a critical material in industries ranging from electronics (e.g., magnetic data storage) to biomedicine (e.g., contrast agents for MRI) . Its redox activity and stability under varying pH and temperature conditions also enable applications in catalysis, environmental remediation, and energy storage .

Scientific Research Applications

Catalytic Applications

Iron(II,III) oxide serves as a catalyst in several chemical reactions:

- Haber Process : Fe₃O₄ is utilized in the Haber process for ammonia synthesis, where it acts as a catalyst to facilitate the reaction between nitrogen and hydrogen gases.

- Water-Gas Shift Reaction : It is also employed in the water-gas shift reaction, where it helps convert carbon monoxide and water into carbon dioxide and hydrogen. This reaction is crucial for hydrogen production and carbon capture technologies .

Biomedical Applications

This compound nanoparticles have gained significant attention in biomedical fields:

- Magnetic Resonance Imaging (MRI) : Fe₃O₄ nanoparticles are used as contrast agents in MRI scans due to their superparamagnetic properties, enhancing image quality and resolution .

- Drug Delivery Systems : The magnetic properties of Fe₃O₄ allow for targeted drug delivery. Nanoparticles can be directed to specific sites in the body using external magnetic fields, improving therapeutic efficacy while minimizing side effects .

- Cancer Therapy : Research has shown that Fe₃O₄ nanoparticles can be used in hyperthermia treatment for cancer, where they generate localized heat upon exposure to an alternating magnetic field, effectively killing cancer cells .

Environmental Remediation

Fe₃O₄ has been extensively studied for its applications in environmental protection:

- Heavy Metal Removal : Nanoscale zero-valent iron (nZVI), derived from Fe₃O₄, is effective in removing heavy metals from contaminated water. Studies indicate that nZVI can achieve over 80% removal efficiency for metals like lead (Pb), cadmium (Cd), and chromium (Cr) .

- Photocatalytic Degradation : Magnetic iron oxide-semiconductor composites have been developed for photocatalytic degradation of toxic organic pollutants under visible light. These composites enhance the photocatalytic activity and facilitate easy recovery of the catalyst from the solution due to their magnetic properties .

Nanotechnology Applications

The unique properties of this compound make it suitable for various nanotechnology applications:

- Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) : Fe₃O₄ nanoparticles are used as surfaces in SALDI-MS analysis of small biomolecules, providing improved signal-to-noise ratios and detection sensitivity compared to larger particles .

- Nanocomposites : Fe₃O₄ is incorporated into polymer matrices to enhance mechanical properties and thermal stability. For instance, studies have shown that adding Fe₃O₄ to elastomeric composites improves cross-linking behavior and overall material properties .

Industrial Applications

In industrial settings, this compound has several uses:

- Pigments : It is widely used as a black pigment in paints, coatings, and plastics due to its stability and non-toxic nature .

- Steel Manufacturing : Fe₃O₄ is utilized in bluing processes to passivate steel surfaces against rusting .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Catalysis | Haber process, water-gas shift reaction |

| Biomedical | MRI contrast agent, targeted drug delivery |

| Environmental Remediation | Heavy metal removal, photocatalytic degradation |

| Nanotechnology | SALDI-MS surfaces, nanocomposites |

| Industrial | Pigments in paints and coatings, steel passivation |

Mechanism of Action

The mechanism by which iron oxide (Fe3O4) exerts its effects is primarily through its magnetic properties. The compound can generate a magnetic field, which can be harnessed for various applications:

Molecular Targets and Pathways: In biomedical applications, Fe3O4 nanoparticles can be functionalized with specific biomolecules to target particular cells or tissues.

Pathways Involved: The nanoparticles can interact with cellular components through magnetic forces, facilitating targeted drug delivery and imaging.

Comparison with Similar Compounds

Comparison with Similar Iron Oxides

Structural and Magnetic Properties

Key Insights :

- Fe₃O₄’s mixed oxidation states enable electron hopping between Fe²⁺ and Fe³⁺, contributing to high electrical conductivity compared to Fe₂O₃ and FeO .

- Fe₂O₃ exists in two primary forms: hematite (α-Fe₂O₃, paramagnetic) and maghemite (γ-Fe₂O₃, weakly ferromagnetic) .

Chemical Reactivity and Stability

Key Insights :

- Fe₃O₄ exhibits anomalous surface charge behavior, with an IEP below pH 9, contradicting trends seen in Fe(OH)₃ (IEP ~9) .

- FeO is metastable under ambient conditions and oxidizes readily to Fe₃O₄ or Fe₂O₃, limiting its industrial applications .

Key Insights :

- Fe₃O₄’s biocompatibility and magnetic properties make it ideal for biomedical applications, whereas Fe₂O₃’s toxicity restricts its use .

- Composite systems (e.g., TiO₂-Fe₃O₄) leverage synergistic properties for enhanced photocatalytic and antibacterial performance .

Research Findings and Emerging Trends

- Synthesis Methods: Fe₃O₄ nanoparticles are synthesized via co-precipitation, hydrothermal, and sol-gel methods, achieving high surface areas (~42–66 m²/g) for catalytic and medical applications .

- Particle Size Effects : Smaller Fe₃O₄ particles (<10 µm) exhibit higher oxidation efficiency in energy storage systems due to increased surface-area-to-volume ratios .

- Antibacterial Activity: Fe₃O₄-TiO₂ composites demonstrate significant antibacterial effects against E. coli and S.

Biological Activity

Iron(II,III) oxide, commonly referred to as magnetite (Fe₃O₄) or hematite (Fe₂O₃), has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antimicrobial, and antioxidant activities, as well as its applications in drug delivery and tissue engineering.

Anticancer Activity

Recent studies have demonstrated that iron oxide nanoparticles exhibit promising anticancer properties. For instance, a study reported that Fe₂O₃ nanoparticles modified with copper oxide (Fe₂O₃@CuO) showed significant cytotoxic effects against cancer cell lines while exhibiting minimal toxicity to normal cells. The half-maximal inhibitory concentration (IC₅₀) values were recorded as follows:

| Nanoparticle Type | IC₅₀ (µg/mL) |

|---|---|

| Fe₂O₃ | 40.24 |

| Fe₂O₃@CuO | 21.13 |

| WO₃ | 25.41 |

The mechanism underlying this activity involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells by promoting lipid peroxidation and chromosomal damage . Furthermore, the combined use of copper oxide nanoparticles enhances the anticancer effect by increasing cellular ROS levels and inhibiting matrix metalloproteinase 9, which is crucial for cancer cell metastasis .

Antimicrobial Properties

This compound also exhibits notable antimicrobial activity. A study evaluated the antimicrobial efficacy of Fe₂O₃ nanoparticles against various pathogens, including E. coli, S. aureus, and C. albicans. The results indicated that Fe₂O₃ nanoparticles could effectively inhibit microbial growth, with the largest inhibition zone observed at a concentration of 250 mg/mL against E. coli (approximately 38.45 mm) . The antimicrobial mechanism is attributed to the release of Fe²⁺ ions, which interact with bacterial cell membranes and generate ROS leading to cell death .

Antioxidant Activity

The antioxidant potential of iron oxide nanoparticles has been assessed in several studies. One investigation highlighted that Fe₂O₃ nanoparticles synthesized from Apis mellifera honey exhibited superior antioxidant activity compared to standard antioxidants at varying concentrations. The total antioxidant capacity (TAC) was measured using absorbance values at different concentrations:

| Concentration (µg/mL) | Absorbance for Fe₂O₃-NPs |

|---|---|

| 200 | 1.65 |

| 400 | 1.97 |

| 600 | 2.16 |

| 800 | 2.24 |

The IC₅₀ value for the antioxidant capacity of Fe₂O₃-NPs was calculated to be 22 µg/mL, indicating a strong potential for scavenging free radicals .

Applications in Drug Delivery and Tissue Engineering

This compound nanoparticles are increasingly being explored for their applications in drug delivery systems due to their biocompatibility and ability to be functionalized for targeted therapy. Their magnetic properties allow for controlled drug release using external magnetic fields . Additionally, the incorporation of iron ions into hydroxyapatite has been shown to enhance osteoblast-like behavior and improve the mineralization properties essential for bone tissue engineering .

Case Studies

- Anticancer Study : A study on the effects of Fe₂O₃@CuO on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability compared to untreated controls, highlighting its potential as an effective chemotherapeutic agent.

- Antimicrobial Efficacy : In another case, iron oxide nanoparticles were tested against multi-drug resistant strains of Klebsiella pneumoniae, showing promising results in inhibiting bacterial growth and biofilm formation.

- Tissue Engineering : Research involving iron-doped hydroxyapatite indicated improved mechanical properties and cellular responses in osteoblast cultures, suggesting enhanced integration with bone tissue.

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing high-purity Iron(II,III) oxide (Fe₃O₄) nanoparticles?

- Methodological Answer : Fe₃O₄ can be synthesized via forced hydrolysis of Fe(III) salts (e.g., FeCl₃) under alkaline conditions or oxidation of Fe(II) precursors (e.g., FeSO₄) in controlled pH environments. For example, stoichiometric mixing of Fe²⁺ and Fe³⁺ solutions (1:2 molar ratio) under nitrogen atmosphere prevents unwanted oxidation. Characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) ensures phase purity and particle size uniformity .

Q. How does the crystal structure of Fe₃O₄ influence its magnetic properties?

- Methodological Answer : Fe₃O₄ adopts an inverse spinel structure , where Fe²⁺ occupies octahedral sites and Fe³⁺ splits between tetrahedral and octahedral sites. This arrangement enables high electron mobility and ferrimagnetism. Mössbauer spectroscopy and vibrating sample magnetometry (VSM) are critical for analyzing site occupancy and magnetic hysteresis, respectively. Structural distortions due to oxidation (e.g., conversion to γ-Fe₂O₃) can be monitored via thermogravimetric analysis (TGA) .

Q. What analytical techniques are essential for distinguishing Fe₃O₄ from other iron oxides (e.g., FeO, Fe₂O₃)?

- Methodological Answer : XRD differentiates phases via unique diffraction patterns (e.g., Fe₃O₄ peaks at 2θ ≈ 35.5°). Fourier-transform infrared spectroscopy (FTIR) identifies Fe–O vibrational modes (~570 cm⁻¹ for Fe₃O₄). X-ray photoelectron spectroscopy (XPS) quantifies Fe²⁺/Fe³⁺ ratios by deconvoluting Fe 2p₃/₂ peaks (binding energies ~710 eV for Fe³⁺ and ~708 eV for Fe²⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported adsorption capacities of Fe₃O₄ for heavy metal ions (e.g., As(III)) across studies?

- Methodological Answer : Variability arises from differences in surface functionalization (e.g., amine or carboxyl groups), pH-dependent speciation of adsorbates, and competing ions (e.g., PO₄³⁻). Standardized batch experiments with controlled ionic strength and X-ray absorption spectroscopy (XAS) can elucidate binding mechanisms. Comparative studies using Langmuir vs. Freundlich isotherm models help reconcile capacity differences .

Q. What strategies mitigate oxidation of Fe₃O₄ during high-temperature applications, and how is stability quantified?

- Methodological Answer : Encapsulation with silica or carbon coatings reduces surface oxidation. In situ XRD under controlled atmospheres (e.g., N₂) tracks phase transitions up to 400°C. Electrochemical impedance spectroscopy (EIS) quantifies oxide layer formation by measuring resistance changes. Post-synthesis annealing in reducing environments (H₂/Ar) restores stoichiometry .

Q. How do interfacial redox reactions between Fe₃O₄ and contaminants (e.g., Cr(VI)) vary with particle size and morphology?

- Methodological Answer : Smaller nanoparticles (<20 nm) exhibit enhanced reactivity due to higher surface-area-to-volume ratios. Hydrothermal synthesis allows tuning of morphology (spherical vs. cubic). Cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) probe redox activity and radical generation pathways. Competing reactions (e.g., Fenton-like processes) are minimized by pH optimization and chelator addition .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory data on Fe₃O₄’s catalytic efficiency in Fenton reactions?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis (PCA) ) identifies dominant variables (pH, H₂O₂ concentration, Fe²⁺ leaching). Kinetic modeling (pseudo-first/second-order) differentiates surface-limited vs. diffusion-controlled processes. Control experiments with scavengers (e.g., tert-butanol for •OH) validate reaction mechanisms .

Q. How can researchers design experiments to isolate the contributions of Fe²⁺ vs. Fe³⁺ in Fe₃O₄-mediated electron transfer processes?

Preparation Methods

Co-Precipitation Methods

Traditional Chemical Co-Precipitation

The most widely used method for synthesizing Fe₃O₄ involves co-precipitating Fe²⁺ and Fe³⁺ ions in alkaline media. A molar ratio of 2:1 (Fe³⁺:Fe²⁺) is essential to maintain charge balance in the spinel structure of magnetite . The Massart method, for instance, combines FeCl₂·4H₂O and FeCl₃·6H₂O under vigorous stirring, followed by the rapid addition of ammonium hydroxide (NH₄OH) to precipitate nanoparticles . This approach achieves particle sizes of 5–20 nm but faces challenges in controlling size distribution due to rapid reaction kinetics .

Recent advancements using sodium carbonate (Na₂CO₃) as a base revealed intermediate phases during co-precipitation. Studies utilizing flow reactors demonstrated that abrupt pH increases initially form amorphous ferrihydrite (Fe₅HO₈·4H₂O), which transitions to crystalline magnetite-maghemite composites via dissolution-reprecipitation mechanisms . The reaction pathway involves:

3\text{O}4 + 4\text{H}_2\text{O}

Electrochemical Co-Precipitation

Electrochemical methods offer precise control over Fe²⁺ ion generation through anodic oxidation of iron electrodes. In a typical setup, a sacrificial iron anode dissolves in an electrolyte, producing Fe²⁺ ions that react with hydroxyl ions (OH⁻) generated at the cathode . Critical parameters include:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Electrode Distance | 1–2 cm | Ensures sufficient OH⁻ concentration |

| pH | 9–11 | Favors magnetite over hematite |

| Current Density | 10–50 mA/cm² | Controls Fe²⁺ release rate |

This method avoids alkaline residues and achieves nanoparticles with 20–50 nm diameters . Mechanistic studies propose four pathways for magnetite formation, including direct Fe²⁺/Fe³⁺ coupling and hydrogen-mediated reduction of iron hydroxides .

Hydrothermal Synthesis

Hydrothermal synthesis involves heating iron precursors in aqueous solutions at elevated temperatures (120–200°C) and pressures. A study using iron(III) nitrate and triethylamine at 170°C demonstrated that reaction time profoundly affects morphology:

-

3 hours : Nanorods (23.5 nm) with 83.8% goethite (α-FeOOH)

-

24 hours : Distorted nanocubes (29.4 nm) with 19.4% hematite (α-Fe₂O₃) .

The phase composition, analyzed via Rietveld refinement, follows:

| Reaction Time (h) | Goethite (%) | Hematite (%) | Crystallite Size (nm) |

|---|---|---|---|

| 3 | 83.8 | 16.2 | 23.52 |

| 24 | 80.6 | 19.4 | 29.43 |

Prolonged heating promotes hematite formation due to oxidative conditions, highlighting the need for inert atmospheres to stabilize Fe₃O₄ .

Electrochemical Synthesis

Electrochemical techniques utilize controlled potentials to generate Fe²⁺ and OH⁻ ions. Key reactions include:

A 2019 study achieved 98% pure magnetite using a graphite anode and stainless steel cathode at pH 10, with particle sizes tunable between 15–40 nm by varying current density . The method’s scalability is limited by electrode fouling but offers advantages in purity and particle uniformity.

Sol-Gel and Alternative Methods

Sol-gel synthesis involves hydrolyzing iron alkoxides (e.g., Fe(OCH₃)₃) to form gels, which are calcined to produce Fe₃O₄. This method yields high-purity nanoparticles (10–30 nm) but requires toxic precursors and high temperatures (400–600°C) . Alternative approaches, such as laser pyrolysis and microemulsion, are less common due to complexity and low yields.

Comparative Analysis of Synthesis Techniques

| Method | Particle Size (nm) | Advantages | Limitations |

|---|---|---|---|

| Co-precipitation | 5–20 | Scalable, low cost | Broad size distribution |

| Hydrothermal | 20–50 | Morphology control | High energy input |

| Electrochemical | 15–40 | High purity, no surfactants | Electrode maintenance |

| Sol-Gel | 10–30 | Excellent crystallinity | Toxic precursors, high temperature |

Properties

IUPAC Name |

oxoiron;oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJSHCCFOBDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe].O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1317-61-9 | |

| Record name | C.I. Pigment Black 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide black | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.